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Compound of Interest

Compound Name: Muscaridin

Cat. No.: B15051312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the synthesis of muscarine and its

derivatives. Muscarine, a natural alkaloid found in certain mushrooms, is a potent and selective

agonist of muscarinic acetylcholine receptors (mAChRs). Its derivatives are valuable tools for

studying the pharmacology of mAChRs and for the development of new therapeutic agents

targeting these receptors.

I. Quantitative Data on Muscarine Derivatives
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of

various muscarinic agonists at human muscarinic receptor subtypes (M1-M5). This data is

essential for comparing the selectivity and efficacy of different compounds.

Table 1: Binding Affinities (Ki, nM) of Muscarinic Agonists
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Compound hM1 hM3 hM4 hM5

Carbachol 5.81 5.42 0.92 0.92

Xanomeline
Data not

available

Data not

available

Data not

available

Data not

available

Milameline
Data not

available

Data not

available

Data not

available

Data not

available

Sabcomeline
Data not

available

Data not

available

Data not

available

Data not

available

Note: Ki values for some compounds were not available in the provided search results. The

table reflects the available data.[1]

Table 2: Functional Potencies (pEC50 and EC50) of Muscarinic Agonists
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Compound Receptor pEC50 EC50

Carbachol hM1 6.40 400 nM

hM2 7.54 29 nM

hM3 7.46 35 nM

hM4 8.70 2 nM

hM5 7.70 20 nM

Xanomeline hM1 7.89 13 nM

Milameline hM2 8.15 7 nM

Sabcomeline hM1 8.30 5 nM

hM2 8.40 4 nM

hM3 8.30 5 nM

hM4 8.40 4 nM

hM5 8.40 4 nM

Pilocarpine M1 (Gαq) 3.62 250 µM

M1 (β-arrestin) 3.53 296 µM

Iperoxo M1 (Gαq) 7.61 24.8 nM

M1 (β-arrestin) 7.14 72 nM

McN-A-343 M1 (Gαq) 7.96 11 nM

M1 (β-arrestin) 6.01 980 nM

pEC50 is the negative logarithm of the EC50 value.[1][2]

II. Experimental Protocols
This section provides detailed methodologies for the synthesis of (+)-muscarine and a general

procedure for assessing the functional activity of muscarinic agonists.
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A. Synthesis of (+)-Muscarine from S-(-)-Ethyl Lactate[3]
This protocol describes a five-step synthesis of (+)-muscarine starting from the readily available

chiral precursor, S-(-)-ethyl lactate.

Step 1: Synthesis of Ethyl (S)-2-(2',6'-dichlorobenzyloxy)-propionate (3)

To a solution of S-(-)-ethyl lactate (559 mg, 5 mmol) and 2,6-dichlorobenzyl bromide (1.2 g, 5

mmol) in dry diethyl ether (50 mL), add dry powdered silver oxide (1.3 g, 5.25 mmol) portion-

wise over 40 minutes with stirring.

Reflux the reaction mixture for 6 hours, monitoring the disappearance of the starting material

by thin-layer chromatography (TLC).

After completion, filter the reaction mixture through Celite.

Evaporate the solvent under reduced pressure to obtain the crude product.

Purify the crude material by flash chromatography on silica gel (eluent: hexane/ethyl acetate,

20:1) to yield compound 3 as a colorless oil (1.25 g, 90% yield).

Step 2: Synthesis of (S)-2-(2',6'-dichlorobenzyloxy)-propanal (4)

Cool a solution of compound 3 in dry diethyl ether to -78 °C.

Add diisobutylaluminium hydride (DIBAL-H) dropwise and stir the reaction mixture for 2

hours at -78 °C.

Quench the reaction by the slow addition of methanol.

Allow the mixture to warm to room temperature and filter it through Celite.

Evaporate the solvent to yield the crude aldehyde 4, which is used in the next step without

further purification.

Step 3: Synthesis of (2S,3R)- and (2S,3S)-1-(2',6'-dichlorobenzyloxy)-4-penten-2-ol (5a and 5b)
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To a mixture of the crude aldehyde 4, allyl bromide, and zinc powder in water, add

ammonium chloride as a catalyst.

Stir the reaction vigorously for 3 hours at room temperature.

Extract the aqueous mixture with diethyl ether.

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under

reduced pressure.

Purify the residue by flash chromatography to separate the diastereomers 5a (anti) and 5b

(syn) in a combined yield of 85%.

Step 4: Synthesis of (2S,4R,5S)-4-iodo-5-methyl-2-((2',6'-

dichlorobenzyloxy)methyl)tetrahydrofuran (6a)

Dissolve the major isomer 5a in acetonitrile at 0 °C.

Add iodine (I₂) and stir the reaction for 3 hours at 0 °C.

Quench the reaction with aqueous sodium thiosulfate solution.

Extract the mixture with diethyl ether.

Dry the organic layer and concentrate it to give the cyclized product 6a.

Step 5: Synthesis of (+)-Muscarine (1)

Dissolve the iodocyclized product 6a in ethanol.

Add an excess of trimethylamine and heat the mixture in a sealed tube at 80 °C for 4 hours.

Cool the reaction mixture and evaporate the solvent.

Purify the residue by recrystallization to obtain (+)-muscarine as its iodide salt.

B. Functional Assay: Microphysiometry[1]
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This protocol describes a general method for assessing the functional activity of muscarinic

agonists at different receptor subtypes using microphysiometry, which measures the rate of

proton extrusion from cells as an indicator of metabolic activity following receptor activation.

Materials:

Cells expressing the desired human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or

hM5).

Microphysiometer (e.g., Cytosensor).

Agonist solutions of varying concentrations.

Appropriate cell culture medium.

Procedure:

Culture the cells expressing the specific muscarinic receptor subtype in the appropriate

medium.

Seed the cells into the microphysiometer sensor chambers and allow them to attach.

Perfuse the cells with a low-buffer medium to measure the basal metabolic rate.

Introduce the muscarinic agonist at various concentrations into the perfusion medium.

Measure the change in the acidification rate of the medium in response to the agonist.

Construct concentration-response curves by plotting the change in acidification rate against

the agonist concentration.

Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal

response) from the concentration-response curve. The pEC50 is the negative logarithm of

the EC50.

III. Signaling Pathways
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Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate

diverse physiological effects through different signaling pathways. The M1, M3, and M5

receptor subtypes primarily couple to Gq proteins, while the M2 and M4 subtypes couple to Gi

proteins.

A. M1/M3/M5 Receptor Signaling Pathway (Gq-coupled)
Activation of M1, M3, or M5 receptors by an agonist leads to the activation of the Gq protein.

This initiates a signaling cascade that results in the mobilization of intracellular calcium and the

activation of protein kinase C (PKC).
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Caption: M1/M3/M5 receptor Gq-coupled signaling pathway.

B. M2/M4 Receptor Signaling Pathway (Gi-coupled)
Activation of M2 or M4 receptors by an agonist leads to the activation of the Gi protein. This

results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP
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(cAMP) levels.
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Caption: M2/M4 receptor Gi-coupled signaling pathway.

IV. Experimental Workflow for Synthesis and
Evaluation
The following diagram illustrates a typical workflow for the synthesis of muscarine derivatives

and their subsequent pharmacological evaluation.
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Caption: Workflow for muscarine derivative synthesis and evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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